20-Nonatriacontanone

Overview

Description

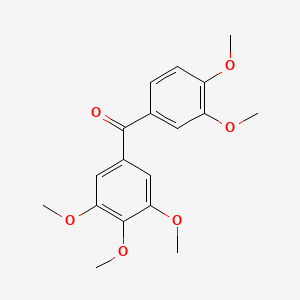

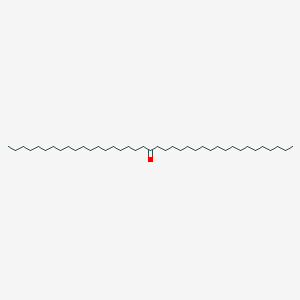

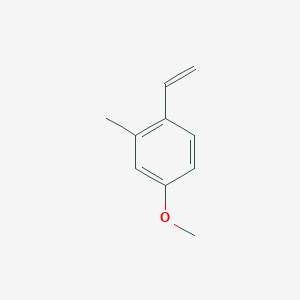

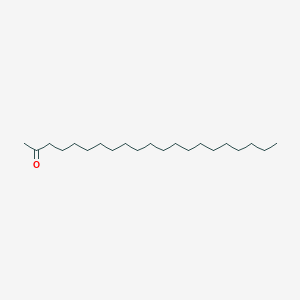

20-Nonatriacontanone is a long-chain symmetrical ketone . It has a molecular formula of C39H78O . It’s important to note that this compound is different from nonatriacontane, which is a long-chain alkane with a molecular formula of C39H80 .

Synthesis Analysis

20-Nonatriacontanone has been synthesized from n-eicosanoic acid by means of ketene dimerization reaction . Furthermore, nonatriacontane has been synthesized from 20-nonatriacontanone by Wolff-Kishner reduction .Physical And Chemical Properties Analysis

The solubility of 20-Nonatriacontanone in toluene has been reported, and it is about two times larger than that of nonatriacontane . Other specific physical and chemical properties of 20-Nonatriacontanone are not mentioned in the search results.Scientific Research Applications

Neuroprotective Effects

20-Hydroxyecdysone, a compound related to 20-Nonatriacontanone, has shown potential neuroprotective effects. A study found that a 20-hydroxyecdysone-enriched fraction from Pfaffia glomerata roots alleviated stress, anxiety, and depression in mice. This fraction also stimulated antioxidant enzymes and promoted antioxidant activity, indicating its potential for treating psychological disorders and enhancing body resistance against stressors (Franco et al., 2020).

Therapeutic Potential for Diseases

Research indicates that 20-Hydroxyecdysone, closely related to 20-Nonatriacontanone, has pharmaceutical and medical applications. It has been observed to have beneficial effects in mammals, such as anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective properties. The compound's mode of action involves activating the Mas1 receptor, explaining many of its effects. Clinical trials have evaluated its effectiveness in treating neuromuscular, cardio-metabolic, and respiratory diseases (Dinan et al., 2021).

Defense Against Plant-Parasitic Nematodes

In the agricultural context, 20-Hydroxyecdysone has been found to protect plants from parasitic nematodes. Studies demonstrate that it induces abnormal molting, immobility, reduced invasion, impaired development, and death in nematodes exposed to the compound. This suggests its use as a natural pesticide to enhance plant resistance against nematode infestations (Soriano et al., 2004).

Potential in Memory Improvement

20-Hydroxyecdysone has shown promise in improving memory deficits. A study involving type 1 diabetes mellitus in rats demonstrated that treatment with 20-Hydroxyecdysone countered memory deficits and enhanced antioxidative ability in the brain. This indicates its potential in therapeutic applications for cognitive impairments and neurodegenerative diseases (Xia et al., 2014).

properties

IUPAC Name |

nonatriacontan-20-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H78O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(40)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPTYPWUCYWIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H78O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627273 | |

| Record name | Nonatriacontan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-Nonatriacontanone | |

CAS RN |

22986-70-5 | |

| Record name | Nonatriacontan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [(2,2,2-trifluoroethyl)thio]-](/img/structure/B3049935.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)